Purity Advantage: 4-Chloro-N-(1-methyl-1H-indazol-3-yl)butanamide Delivers Higher Commercial Purity Than Its Non-Methylated Analog
The target compound is routinely supplied at a minimum purity of 95% by multiple ISO‑certified vendors, whereas the non‑methylated analog 4‑chloro‑N‑(1H‑indazol‑3‑yl)butanamide is typically offered at 95% purity but lacks the same level of global supplier coverage and batch‑to‑batch consistency . The 1‑methyl substitution improves chromatographic resolution, allowing for more stringent purification and a higher probability of meeting the >97% purity threshold required for GMP‑like intermediate qualification .
| Evidence Dimension | Commercial purity specification |
|---|---|
| Target Compound Data | 95% (standard); 97% available from premium suppliers |
| Comparator Or Baseline | 4-Chloro-N-(1H-indazol-3-yl)butanamide: 95% (typical) |
| Quantified Difference | Target compound offers a 2% higher purity ceiling (97% vs. 95%) from select vendors, reducing the risk of by‑product formation in subsequent steps. |
| Conditions | Vendor‑supplied purity data; HPLC/GC analysis |
Why This Matters
Higher initial purity reduces the need for additional purification steps, directly lowering labor costs and improving overall synthetic yield.
